

# NH2-UAMC1110: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: NH2-UAMC1110

Cat. No.: B11932292

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NH2-UAMC1110** is a molecule of significant interest in the field of targeted cancer therapy and diagnostics. It is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease overexpressed in the microenvironment of various cancers. This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of **NH2-UAMC1110**, tailored for professionals in research and drug development.

## Chemical Structure and Properties

**NH2-UAMC1110** is structurally characterized by a quinoline carboxamide core linked to a difluorinated cyanopyrrolidine moiety and an aminobutoxy side chain. This amino group serves as a crucial handle for conjugation to other molecules, such as chelating agents for radiolabeling.

Table 1: Chemical and Physical Properties of **NH2-UAMC1110** and its TFA Salt

Property	Value	Reference
IUPAC Name	(S)-6-(4-aminobutoxy)-N-(2-((S)-2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide	
CAS Number	2990021-73-1 (TFA salt)	[1]
Molecular Formula	C23H24F5N5O5 (TFA salt)	[1]
Molecular Weight	545.46 g/mol (TFA salt)	[1]
Appearance	Off-white to yellow solid	[1]
Purity	>98% (commercially available)	
Solubility (TFA salt)	Water: 250 mg/mL (458.33 mM) with sonication	[1]
Storage Conditions	Powder: -20°C (sealed, away from moisture)	[1]
In solvent: -80°C (6 months), -20°C (1 month)	[1]	
SMILES (TFA salt)	<chem>O=C(N1--INVALID-LINK--C#N)CNC(C2=CC=NC3=C2C=C(OCCCCN)C=C3)=O.O=C(O)C(F)(F)F</chem>	[1]

## Mechanism of Action

The biological activity of **NH2-UAMC1110** is intrinsically linked to its parent compound, UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is minimally expressed in healthy adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous epithelial cancers.

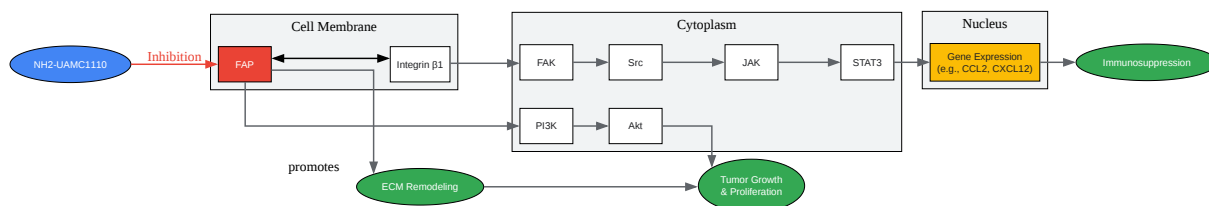
UAMC1110 also exhibits inhibitory activity against Ferroptosis Suppressor Protein 1 (FSP1), a key enzyme in a non-GPX4-dependent ferroptosis suppression pathway. By inhibiting FSP1, UAMC1110 can sensitize cancer cells to ferroptosis, a form of iron-dependent programmed cell death.

The primary role of **NH2-UAMC1110** is to serve as a bifunctional molecule. The UAMC1110 core provides the targeting moiety for FAP, while the terminal amine group on the butoxy chain allows for covalent attachment of various payloads, such as:

- Radiometal chelators (e.g., DOTA, NOTA) for the development of PET imaging agents (e.g., <sup>68</sup>Ga-FAPI) and targeted radiotherapeutics.
- Fluorescent dyes for in vitro and in vivo imaging studies.
- Therapeutic agents for targeted drug delivery.

## Signaling Pathways

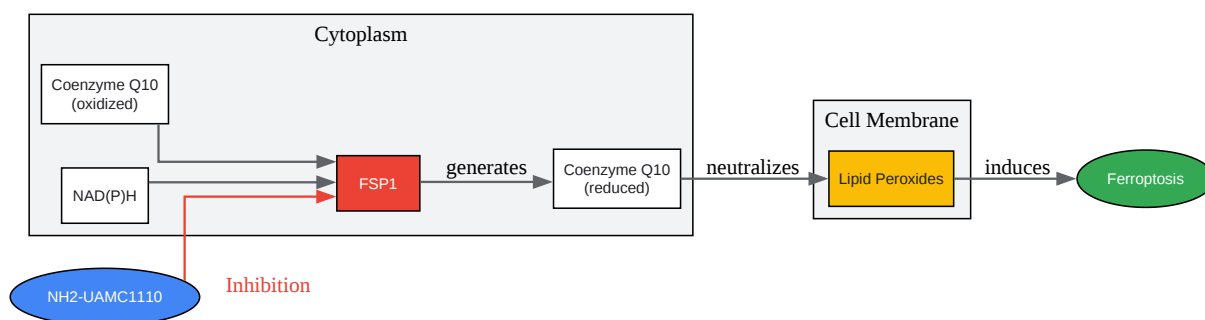
FAP expression on CAFs has been implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. While a specific signaling pathway for **NH2-UAMC1110** has not been delineated, its targeting of FAP allows for the modulation of these downstream effects.



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## FAP-mediated signaling in cancer-associated fibroblasts.

FSP1 is a key component of a parallel ferroptosis suppression pathway. Its inhibition by UAMC1110 derivatives can lead to the accumulation of lipid peroxides and subsequent cell death.



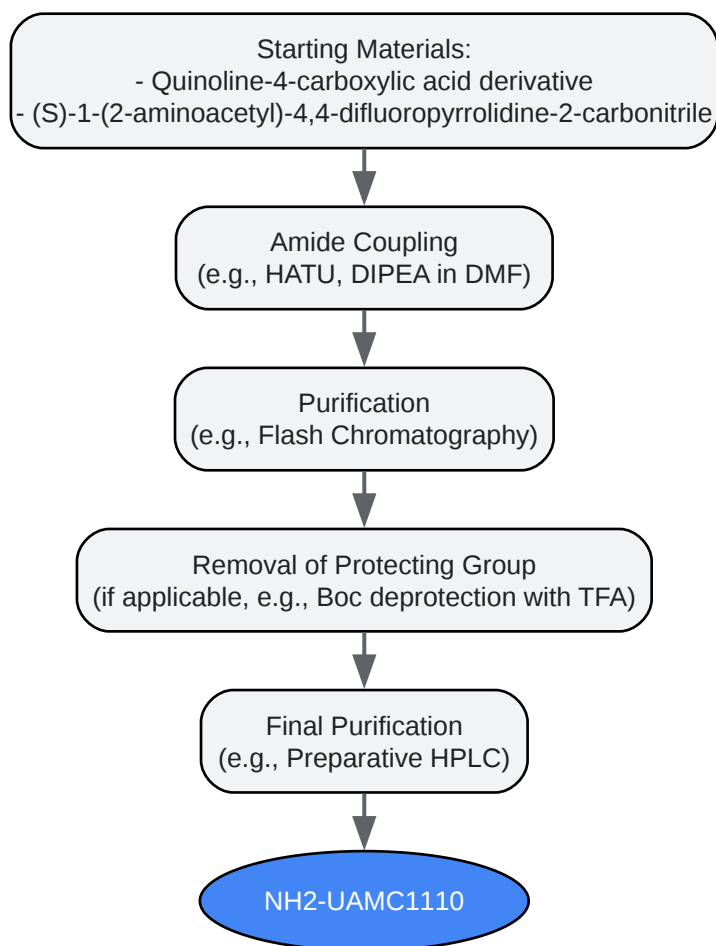
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## FSP1-mediated ferroptosis suppression pathway.

## Experimental Protocols

### Synthesis of NH2-UAMC1110 (Representative Protocol)

A detailed, step-by-step synthesis protocol for **NH2-UAMC1110** is not publicly available. However, based on the synthesis of similar UAMC1110 derivatives, a plausible synthetic route is outlined below. This should be considered a general guideline and may require optimization.



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#### General synthetic workflow for **NH2-UAMC1110**.

##### Materials:

- Appropriately substituted quinoline-4-carboxylic acid
- (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
- Coupling agents (e.g., HATU, HOBt/EDC)
- Base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)
- Reagents for purification (e.g., silica gel, HPLC solvents)

#### Procedure:

- Dissolve the quinoline-4-carboxylic acid derivative in an anhydrous solvent.
- Add the coupling agents and stir for a few minutes to activate the carboxylic acid.
- Add (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile and the base.
- Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).
- Work up the reaction mixture and purify the crude product by flash column chromatography.
- If a protecting group is present on the aminobutoxy chain, perform the deprotection step.
- Purify the final product by preparative HPLC to obtain **NH2-UAMC1110** of high purity.
- Characterize the final product by NMR and mass spectrometry.

## FAP Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potency of UAMC1110 and its derivatives against FAP.

#### Materials:

- Recombinant human FAP
- Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-methylcoumarin)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- **NH2-UAMC1110** stock solution (in DMSO or water)
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

- Prepare a serial dilution of **NH2-UAMC1110** in the assay buffer.
- In a 96-well plate, add the **NH2-UAMC1110** dilutions.
- Add the recombinant human FAP to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
- Calculate the rate of substrate cleavage for each inhibitor concentration.
- Determine the IC<sub>50</sub> value by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Conclusion

**NH2-UAMC1110** is a valuable chemical tool for the development of FAP-targeted diagnostics and therapeutics. Its well-defined chemical structure, high affinity for FAP, and the presence of a functionalizable amino group make it an ideal platform for conjugation. This guide provides a comprehensive overview of its properties and potential applications, serving as a foundational resource for researchers in the field. Further investigation into its *in vivo* behavior and the development of novel conjugates will continue to expand its utility in oncology and beyond.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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